molecular formula C15H14O3 B14270341 3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione CAS No. 138779-63-2

3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione

Cat. No.: B14270341
CAS No.: 138779-63-2
M. Wt: 242.27 g/mol
InChI Key: ULXYWPKYMYLJBG-UHFFFAOYSA-N
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Description

3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione is a synthetic organic compound known for its diverse chemical properties and applications. It is a derivative of naphthoquinone and has been studied for its potential in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione typically involves the condensation of 2-hydroxy-1,4-naphthoquinone with aromatic amines and formaldehyde. This reaction is often carried out in glycerol at a temperature of 50°C . The process is eco-friendly and efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have their own unique properties and applications.

Scientific Research Applications

3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione has been studied for its potential in several scientific fields:

Mechanism of Action

The mechanism by which 3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione exerts its effects involves the inhibition of key enzymes and the disruption of cellular processes. For instance, it inhibits reverse transcriptase and DNA polymerase-α, blocking DNA repair and leading to cell death in cancer cells . The compound also interacts with various molecular targets, including proteins and nucleic acids, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-3,3-dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use.

Properties

CAS No.

138779-63-2

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3,3-dimethyl-2,4-dihydrobenzo[g]chromene-5,10-dione

InChI

InChI=1S/C15H14O3/c1-15(2)7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-8-15/h3-6H,7-8H2,1-2H3

InChI Key

ULXYWPKYMYLJBG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C3=CC=CC=C3C2=O)OC1)C

Origin of Product

United States

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